molecular formula C12H16BrNO2 B581936 tert-butyl N-(2-bromo-4-methylphenyl)carbamate CAS No. 364607-53-4

tert-butyl N-(2-bromo-4-methylphenyl)carbamate

Cat. No.: B581936
CAS No.: 364607-53-4
M. Wt: 286.169
InChI Key: PMCPXFWJWZNKJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-(2-bromo-4-methylphenyl)carbamate can be synthesized through a multi-step process. One common method involves the protection of 2-bromo-4-methylaniline with a tert-butoxycarbonyl (BOC) group. This protection is typically achieved by reacting 2-bromo-4-methylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-bromo-4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-(2-bromo-4-methylphenyl)carbamate is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the synthesis of bioactive compounds for studying biological pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical agents.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-4-methylphenyl)carbamate involves its reactivity as an aryl bromide. The bromine atom can be activated by catalysts, allowing for substitution or coupling reactions. The BOC group serves as a protecting group, preventing unwanted reactions at the amine site during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(2-bromo-4-methylphenyl)carbamate’s uniqueness lies in its BOC protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in complex organic syntheses .

Properties

IUPAC Name

tert-butyl N-(2-bromo-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCPXFWJWZNKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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